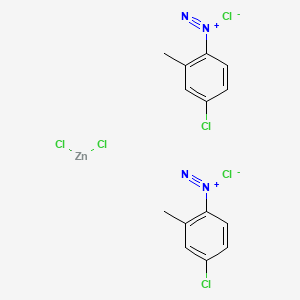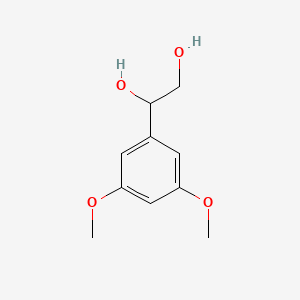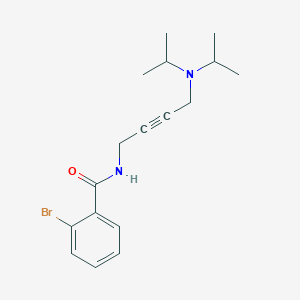![molecular formula C22H18F3NO2S B2771875 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-60-0](/img/structure/B2771875.png)
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline is a useful research compound. Its molecular formula is C22H18F3NO2S and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Optical Properties
One study focuses on the structural and optical properties of 4H-pyrano [3, 2-c] quinoline derivatives, which are closely related to the compound . These compounds exhibit polycrystalline forms that transform into nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. Their optical properties, determined through spectrophotometer measurements, indicate significant potential for applications in optical devices due to their transmittance and reflectance characteristics in a broad spectral range. Such properties are crucial for developing new materials for electronic and photonic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electrochemical and Nonlinear Optical Properties
Another research area involves the synthesis and analysis of quinoline-based derivatives, emphasizing their electrochemical and nonlinear optical properties. These studies are pivotal in exploring new materials for electronic, photonic, and energy storage applications. The synthesis of such compounds and their subsequent characterization can lead to innovations in materials science, particularly in creating efficient, high-performance optoelectronic devices. The detailed analysis of their electronic structure and properties, as well as their performance in specific applications, such as photovoltaic devices or as photoinitiators in polymerization processes, showcases the versatile applications of quinoline derivatives in modern technology (Narayanan et al., 2015; Cao et al., 2009).
Corrosion Inhibition
Quinoline derivatives also find applications as corrosion inhibitors, highlighting their importance in materials protection and longevity. Their efficacy in protecting metals against corrosion, particularly in acidic mediums, makes them valuable in industrial applications where material durability is crucial. Studies focusing on these applications offer insights into the development of new, more effective corrosion inhibitors that can provide long-term protection for various metals and alloys in challenging environments (Singh, Srivastava, & Quraishi, 2016).
Herbicidal Activity
In the agricultural sector, quinoline derivatives are explored for their potential as herbicides. Their ability to inhibit key enzymes in plants makes them candidates for developing new, effective herbicidal formulations. Such research not only contributes to the agricultural sciences but also to chemistry and environmental science, aiming to create products that are effective against weeds while minimizing negative impacts on the environment and non-target species (Wang et al., 2015).
Propriétés
IUPAC Name |
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO2S/c1-2-27-20-6-4-3-5-14(20)7-9-18-16-11-12-29-21(16)17-13-15(28-22(23,24)25)8-10-19(17)26-18/h3-10,13H,2,11-12H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKHKHNRSBXCBA-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC2=NC3=C(C=C(C=C3)OC(F)(F)F)C4=C2CCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C2=NC3=C(C=C(C=C3)OC(F)(F)F)C4=C2CCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2771792.png)

![1-Hydroxy-3-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}-3,5-dimethylpyrazol yl)thiolan-1-one](/img/structure/B2771794.png)
![4-butoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2771795.png)


![N-Tert-butyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2771802.png)
![3-(4-Methoxyphenyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2771804.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide](/img/structure/B2771805.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2771810.png)
![Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate](/img/structure/B2771813.png)
![N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2771815.png)